molecular formula C11H20N2O3Si B12553086 [({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol CAS No. 142116-98-1

[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol

Cat. No.: B12553086
CAS No.: 142116-98-1
M. Wt: 256.37 g/mol
InChI Key: GWXBWPDFDQVJFH-UHFFFAOYSA-N
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Preparation Methods

The preparation of [({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol involves several synthetic routes. One common method includes the reaction of phenylethylamine with an appropriate silane precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol undergoes various chemical reactions, including:

Scientific Research Applications

[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with biomolecules, affecting their structure and function. Additionally, the silanetriol group can participate in condensation reactions, leading to the formation of cross-linked networks and materials .

Comparison with Similar Compounds

[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol can be compared with other similar compounds, such as:

    Silanetriol: A simpler compound containing only the silanetriol group without the aminoethyl and phenylethylamine moieties.

    Phenylethylamine: A compound containing the phenylethylamine moiety without the silanetriol group.

    Aminoethylsilanes: Compounds containing the aminoethyl group attached to various silicon-containing moieties.

The uniqueness of this compound lies in its combination of the silanetriol group with the aminoethyl and phenylethylamine moieties, which imparts distinct chemical and physical properties .

Properties

CAS No.

142116-98-1

Molecular Formula

C11H20N2O3Si

Molecular Weight

256.37 g/mol

IUPAC Name

N'-(1-phenylethyl)-N-(trihydroxysilylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C11H20N2O3Si/c1-10(11-5-3-2-4-6-11)13-8-7-12-9-17(14,15)16/h2-6,10,12-16H,7-9H2,1H3

InChI Key

GWXBWPDFDQVJFH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NCCNC[Si](O)(O)O

Origin of Product

United States

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